molecular formula C11H11BrClN3 B13215290 5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine

5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine

Cat. No.: B13215290
M. Wt: 300.58 g/mol
InChI Key: NCHSMBFRQCDIKC-UHFFFAOYSA-N
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Description

5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine is a synthetic organic compound with the molecular formula C11H11BrClN3 It is characterized by the presence of bromine, chlorine, and ethyl groups attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by the introduction of the ethyl group through an alkylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures to handle hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-8-chloroquinoline: Lacks the ethyl and diamine groups, making it less versatile in certain reactions.

    8-Chloro-N4-ethylquinoline-3,4-diamine: Lacks the bromine atom, which may affect its reactivity and applications.

    5-Bromo-N4-ethylquinoline-3,4-diamine: Lacks the chlorine atom, which can influence its chemical properties.

Uniqueness

5-Bromo-8-chloro-N4-ethylquinoline-3,4-diamine is unique due to the presence of both bromine and chlorine atoms, as well as the ethyl and diamine groups

Properties

Molecular Formula

C11H11BrClN3

Molecular Weight

300.58 g/mol

IUPAC Name

5-bromo-8-chloro-4-N-ethylquinoline-3,4-diamine

InChI

InChI=1S/C11H11BrClN3/c1-2-15-11-8(14)5-16-10-7(13)4-3-6(12)9(10)11/h3-5H,2,14H2,1H3,(H,15,16)

InChI Key

NCHSMBFRQCDIKC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=NC2=C(C=CC(=C21)Br)Cl)N

Origin of Product

United States

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